1-amino-2,3-dihydro-1H-inden-4-ol

Description

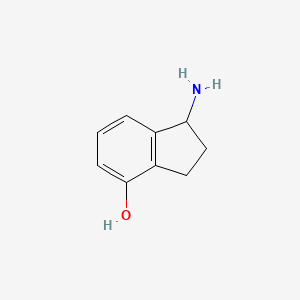

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFKPABLUSNUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479206-20-7 | |

| Record name | 1-amino-2,3-dihydro-1H-inden-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-amino-2,3-dihydro-1H-inden-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-amino-2,3-dihydro-1H-inden-4-ol is a unique bicyclic primary amine and phenol. This molecule holds potential as a scaffold in medicinal chemistry due to its structural rigidity and the presence of key functional groups. Aminoindane derivatives have shown significant activity as modulators of various biological targets, including sphingosine-1-phosphate (S1P) receptors. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a plausible synthetic route with detailed experimental protocols, and an examination of the relevant biological signaling pathways associated with analogous structures.

Chemical Properties

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | Calculated |

| Molecular Weight | 149.19 g/mol | PubChem[1][2][3] |

| Appearance | Predicted: Off-white to light yellow solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water | N/A |

| pKa (amino group) | Predicted: ~9-10 | N/A |

| pKa (hydroxyl group) | Predicted: ~10-11 | N/A |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H-NMR | Aromatic protons (δ 6.5-7.5 ppm), benzylic methine proton (δ ~4.0-4.5 ppm), aliphatic methylene protons (δ 2.0-3.5 ppm), amine and hydroxyl protons (broad singlets, variable chemical shift) |

| ¹³C-NMR | Aromatic carbons (δ 110-150 ppm), benzylic methine carbon (δ ~50-60 ppm), aliphatic methylene carbons (δ ~20-40 ppm) |

| IR Spectroscopy | O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretch (medium, ~3300-3400 cm⁻¹, may show two bands for primary amine), C-H aromatic stretch (>3000 cm⁻¹), C-H aliphatic stretch (<3000 cm⁻¹), C=C aromatic stretch (~1450-1600 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹) |

| Mass Spectrometry | Molecular ion (M⁺) at m/z 149. Common fragments may include loss of NH₃ (m/z 132), loss of H₂O (m/z 131), and cleavage of the five-membered ring. |

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from a commercially available precursor, 4-hydroxy-1-indanone. The first step would be the synthesis of 4-hydroxy-1-indanone, followed by reductive amination to yield the target compound.

Synthesis of 4-hydroxy-1-indanone

A method for the industrial production of 4-hydroxy-1-indanone has been described, involving the hydrolysis of dihydrocoumarin followed by cyclization.[4]

-

Reaction: Dihydrocoumarin is hydrolyzed in the presence of an acid catalyst to yield an intermediate, which is then cyclized using a strong acid to form 4-hydroxy-1-indanone.

-

Reagents and Solvents: Dihydrocoumarin, hydrochloric acid, polyphosphoric acid, strong acid resin.

-

Procedure:

-

Dihydrocoumarin is reacted with 6M hydrochloric acid at 100°C for 3-5 hours.

-

After cooling, the resulting solid intermediate is filtered, washed with water, and dried.

-

The intermediate is then subjected to a cyclization reaction with polyphosphoric acid and a strong acid resin catalyst to yield 4-hydroxy-1-indanone.[4]

-

Reductive Amination of 4-hydroxy-1-indanone

This protocol is a general procedure for the reductive amination of a ketone to a primary amine using ammonia and a reducing agent.[5][6][7]

-

Reaction: 4-hydroxy-1-indanone is reacted with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

-

Reagents and Solvents: 4-hydroxy-1-indanone, ammonia (in methanol or as ammonium acetate), sodium cyanoborohydride (or another suitable reducing agent like sodium triacetoxyborohydride), methanol, acetic acid (catalyst).

-

Procedure:

-

Dissolve 4-hydroxy-1-indanone in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Slowly add sodium cyanoborohydride to the reaction mixture in portions.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the careful addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Mandatory Visualizations

Synthetic Workflow

Caption: Plausible two-step synthesis of this compound.

Biological Signaling Pathway

Aminoindane derivatives have been investigated as modulators of sphingosine-1-phosphate (S1P) receptors.[1][2][8][9] The drug Ozanimod, which contains a related structural moiety, is an S1P receptor agonist. The following diagram illustrates the general S1P signaling pathway that could be modulated by compounds like this compound.

Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.

Conclusion

This compound presents an interesting scaffold for the development of novel therapeutics. While direct experimental data is limited, this guide provides a solid foundation based on the properties of analogous compounds, a plausible and detailed synthetic route, and a relevant biological context. The information presented herein should serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related molecules. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]

- 5. gctlc.org [gctlc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Ozanimod - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 1-amino-2,3-dihydro-1H-inden-4-ol

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-amino-2,3-dihydro-1H-inden-4-ol, a valuable intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflows.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structural motif, featuring a hydroxylated indane backbone with a primary amine, makes it a versatile precursor for a range of therapeutic agents. This guide outlines the most plausible and referenced synthetic routes, commencing from commercially available starting materials.

Overall Synthesis Pathway

The most direct and industrially viable synthesis of this compound proceeds in two key stages:

-

Synthesis of 4-Hydroxy-1-indanone: This intermediate is prepared via the hydrolysis and subsequent cyclization of dihydrocoumarin.

-

Amination of 4-Hydroxy-1-indanone: The ketone functionality of 4-hydroxy-1-indanone is converted to a primary amine through two primary methods:

-

Method A: One-Pot Reductive Amination: A direct conversion of the ketone to the amine.

-

Method B: Oximation followed by Reduction: A two-step process involving the formation of an oxime intermediate, which is then reduced to the amine.

-

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-1-indanone

This procedure is adapted from an industrial production method, ensuring scalability and high yield.[1]

Reaction: Dihydrocoumarin is first hydrolyzed to 3-(2-hydroxyphenyl)propanoic acid, which is then cyclized to 4-hydroxy-1-indanone.

Experimental Workflow:

Protocol:

-

Hydrolysis:

-

In a suitable reactor, charge 6M hydrochloric acid (840 mL) and dihydrocoumarin (148 g, 1.0 mol).

-

Heat the mixture to 100°C and maintain for 3 hours.

-

Cool the reaction mixture to 25°C.

-

Filter the resulting solid, wash the filter cake with water, and dry to obtain 3-(2-hydroxyphenyl)propanoic acid.

-

-

Cyclization:

-

In a separate reactor, charge toluene (600 mL), the intermediate from the previous step (133 g, 0.8 mol), and a strongly acidic resin (2.6 g).

-

With stirring, add polyphosphoric acid (399 g) in portions.

-

Heat the mixture to 115°C and maintain for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and quench by carefully adding it to ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to afford 4-hydroxy-1-indanone.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield of Intermediate 1 | ~94% | [1] |

| Overall Yield of 4-Hydroxy-1-indanone | High (specific value not stated, but suitable for industrial production) | [1] |

| Molecular Formula | C₉H₈O₂ | |

| Molecular Weight | 148.16 g/mol | [2] |

Step 2, Method A: Reductive Amination of 4-Hydroxy-1-indanone

This method offers a direct, one-pot conversion of the ketone to the primary amine. Several reducing agents can be employed.

Reaction: 4-Hydroxy-1-indanone reacts with an ammonia source in the presence of a reducing agent to form this compound.

Experimental Workflow (General):

Protocol Example (using Sodium Cyanoborohydride):

-

To a solution of 4-hydroxy-1-indanone (10 mmol) in methanol, add ammonium acetate (50 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride (15 mmol) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the addition of dilute hydrochloric acid.

-

Basify the mixture with aqueous sodium hydroxide and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Expected Yield | 60-85% | Based on similar reductive aminations |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol |

Step 2, Method B: Oximation and Reduction

This two-step method provides an alternative route to the desired amine.

Reaction: 4-Hydroxy-1-indanone is first converted to its oxime, which is subsequently reduced.

Experimental Workflow:

Protocol:

-

Oximation:

-

Dissolve 4-hydroxy-1-indanone (10 mmol) in a mixture of ethanol and pyridine.

-

Add hydroxylamine hydrochloride (12 mmol) and reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and pour it into cold water to precipitate the oxime.

-

Filter the solid, wash with water, and dry to obtain 4-hydroxy-1-indanone oxime.

-

-

Reduction:

-

Dissolve the oxime from the previous step in a suitable solvent like ethanol or acetic acid.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Place the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the final product.

-

Quantitative Data (Expected):

| Parameter | Oximation | Reduction | Reference |

| Expected Yield | >90% | 70-90% | Based on similar reactions[3] |

| Molecular Formula | C₉H₉NO₂ | C₉H₁₁NO | |

| Molecular Weight | 163.17 g/mol | 149.19 g/mol |

Conclusion

The synthesis of this compound is readily achievable through a two-stage process starting from dihydrocoumarin. The key intermediate, 4-hydroxy-1-indanone, can be prepared in high yield. The subsequent amination can be performed either through a direct reductive amination or a two-step oximation-reduction sequence. The choice of method may depend on the desired scale, available reagents, and stereochemical considerations. For stereospecific synthesis, enzymatic reductive amination could be explored, drawing parallels from the synthesis of similar chiral aminoindanes. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis and further process development of this important chemical intermediate.

References

Spectroscopic Data for 1-amino-2,3-dihydro-1H-inden-4-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of the compound 1-amino-2,3-dihydro-1H-inden-4-ol. A comprehensive search of available scientific literature and chemical databases was conducted to collate nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this specific molecule. This document aims to present this data in a structured format, provide detailed experimental protocols for its acquisition, and illustrate the analytical workflow.

Introduction

This compound is a substituted indane derivative. The structural elucidation and confirmation of such molecules are fundamentally reliant on a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies characteristic functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern. A thorough understanding of these spectroscopic properties is crucial for its identification, purity assessment, and further use in research and development.

Spectroscopic Data Analysis

The absence of specific data precludes the creation of detailed data tables and experimental protocols for the target compound at this time.

General Experimental Protocols for Spectroscopic Analysis of Aminoindane Derivatives

While specific data for this compound is unavailable, this section outlines general methodologies that would be employed for its characterization. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the compound.

-

¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Expected signals would include multiplets for the aliphatic protons on the indane ring, distinct signals for the aromatic protons, and a signal for the benzylic proton adjacent to the amino group.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be recorded, typically using a proton-decoupled pulse sequence. This would provide information on the number of unique carbon environments. The chemical shifts of the aromatic and aliphatic carbons would be key indicators of the substitution pattern.

-

2D NMR Techniques: To unambiguously assign proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet or a thin film.

-

Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm⁻¹. Key vibrational bands to be expected for this compound would include:

-

O-H stretching from the hydroxyl group (broad, ~3200-3600 cm⁻¹).

-

N-H stretching from the primary amine (two bands, ~3300-3500 cm⁻¹).

-

C-H stretching from the aromatic and aliphatic regions.

-

C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).

-

C-O and C-N stretching bands.

-

Mass Spectrometry (MS)

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods for generating ions of the molecule.

-

Mass Analysis: High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion ([M+H]⁺), which would confirm the elemental composition.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern would provide structural information, such as the loss of water, ammonia, or other small neutral molecules.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel chemical entity like this compound.

Technical Guide: Preparation of (S)-1-amino-2,3-dihydro-1H-inden-4-ol

This document provides a comprehensive technical overview of the synthetic routes for the preparation of (S)-1-amino-2,3-dihydro-1H-inden-4-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and logical diagrams of the synthetic pathways.

Introduction

(S)-1-amino-2,3-dihydro-1H-inden-4-ol is a chiral amine of significant interest due to its structural motif, which is present in various biologically active molecules. The stereospecific synthesis of this compound is crucial for its application in the development of new therapeutic agents. This guide outlines two primary strategies for its preparation: a biocatalytic approach for direct asymmetric synthesis and a classical chemical approach involving the resolution of a racemic mixture. The synthesis begins with the preparation of the key intermediate, 4-hydroxy-1-indanone.

Synthesis of the Key Intermediate: 4-hydroxy-1-indanone

The precursor for the amination reaction is 4-hydroxy-1-indanone. A common and efficient method for its synthesis starts from dihydrocoumarin, involving a two-step process of hydrolysis followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 4-hydroxy-1-indanone

Step 1: Hydrolysis of Dihydrocoumarin

-

To a 1-liter reactor, add 6M hydrochloric acid (840 ml) and dihydrocoumarin (148 g, 1.0 mol).

-

Heat the reaction mixture to 100°C and maintain for 3 hours to complete the reaction.

-

Cool the reaction mixture to 25°C.

-

Filter the resulting solid, wash the filter cake with water, and dry to obtain 3-(2-hydroxyphenyl)propanoic acid as a pink solid.

Step 2: Cyclization to 4-hydroxy-1-indanone

-

In a 5-liter reaction vessel, add anhydrous aluminum trichloride (2500 g, 18.75 mol) and sodium chloride (500 g, 8.5 mol).

-

Heat the mixture to 200°C with strong stirring until a molten salt mixture is formed.

-

Slowly add the 3-(2-hydroxyphenyl)propanoic acid (from Step 1) to the molten salt.

-

Maintain the reaction at 200°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice water and collect the precipitate by filtration.

-

Purify the crude product by recrystallization to yield 4-hydroxy-1-indanone.[1][2]

Quantitative Data for 4-hydroxy-1-indanone Synthesis

| Step | Reactants | Reagents | Conditions | Yield | Purity | Reference |

| 1. Hydrolysis | Dihydrocoumarin | 6M HCl | 100°C, 3h | 94-96% | Not specified | [1] |

| 2. Cyclization | 3-(2-hydroxyphenyl)propanoic acid | Anhydrous AlCl₃, NaCl | 200°C, 2h | ~95% | Not specified | [1][2] |

Asymmetric Synthesis of (S)-1-amino-2,3-dihydro-1H-inden-4-ol

The introduction of the amine group at the C1 position with the desired (S)-stereochemistry can be achieved through several methods. Biocatalytic asymmetric amination using transaminases offers a direct and highly enantioselective route.

Biocatalytic Asymmetric Amination

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate.[3][4][5] By selecting an appropriate (S)-selective transaminase, 4-hydroxy-1-indanone can be directly converted to the desired (S)-enantiomer of 1-amino-2,3-dihydro-1H-inden-4-ol with high enantiomeric excess.

References

- 1. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]

- 2. 4-Hydroxyindan-1-one | 40731-98-4 [m.chemicalbook.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-amino-2,3-dihydro-1H-inden-4-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of 1-amino-2,3-dihydro-1H-inden-4-ol derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its core presence in approved drugs and investigational agents targeting a range of conditions, from neurodegenerative diseases to cancer.

Core Structure and Therapeutic Relevance

The 1-amino-2,3-dihydro-1H-indene scaffold is a key pharmacophore found in several biologically active molecules. A prominent example is Ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis.[1] The core structure's rigidity and amenability to substitution at various positions make it an attractive template for designing novel therapeutic agents. Derivatives have shown potential as S1P receptor modulators, β2-adrenoceptor agonists, and anticancer agents.[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step sequences. A common strategy is the stereoselective synthesis of chiral aminoindanols, which are valuable building blocks.

Stereoselective Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile

A key intermediate for certain S1P receptor modulators is (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile. An efficient biocatalytic approach using transaminase enzymes has been developed for its synthesis from 4-cyanoindanone. This method offers high enantioselectivity and yield compared to traditional chemical processes.[2]

Experimental Protocol: Enzymatic Amination of 4-cyanoindanone [2]

-

Step 1: Buffer Preparation: A buffer solution is prepared with secondary butylamine, water, triethanolamine, and pyridoxal phosphate. The pH is adjusted to 8.0 with concentrated HCl.

-

Step 2: Enzymatic Reaction: To the buffer solution, a transaminase enzyme is added, followed by 4-cyanoindanone and dimethyl sulfoxide (DMSO). The reaction mixture is heated to 40°C for 96 hours and monitored by Thin Layer Chromatography (TLC).

-

Step 3: Work-up and Isolation: Upon completion, a 10% sodium hydroxide solution is added, and the mixture is stirred. The product is then extracted with ethyl acetate and purified by distillation under vacuum to yield (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Derivatives of the this compound core have been investigated for various pharmacological activities.

Sphingosine-1-Phosphate (S1P) Receptor Modulation

The 1-amino-2,3-dihydro-1H-indene moiety is a key structural feature of S1P receptor modulators like Ozanimod.[1] These modulators bind to S1P receptors, particularly S1P1, leading to their internalization and degradation. This functional antagonism prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes and exerting an immunomodulatory effect.[3][4]

Structure-Activity Relationship (SAR) for S1P Receptor Agonists:

The development of selective S1P1 receptor agonists is crucial to minimize side effects associated with the activation of other S1P receptor subtypes, such as bradycardia mediated by S1P3.[3] SAR studies on related S1P1 agonists have shown that small structural modifications can significantly impact potency and selectivity.

β2-Adrenoceptor Agonism

The 1-amino-2,3-dihydro-1H-indene-4-carbonitrile intermediate has also been utilized in the preparation of pyridinyl-containing carboxamides as β2-adrenoceptor agonists.[2] These agonists are of interest for the treatment of inflammatory and allergic lung diseases.

General SAR for β-Adrenergic Agonists:

-

Substitution on the Phenyl Ring: Hydroxyl groups at the 3 and 4 positions of the phenyl ring are generally associated with maximal agonist activity.

-

Substitution on the Amino Group: The size of the substituent on the amino group influences receptor selectivity. Larger substituents tend to increase β-receptor activity and decrease α-receptor activity. For instance, increasing the bulk from a hydrogen (norepinephrine) to an isopropyl group (isoproterenol) enhances β-receptor agonism.[5]

Anticancer Activity

While specific data for this compound derivatives is limited in the public domain, related indenopyrazole and indenoazine structures have been synthesized and evaluated for their anticancer properties.

Quantitative Data

The following tables summarize representative quantitative data for related compounds, illustrating the format for presenting such information.

Table 1: In Vitro Anticancer Activity of Indenopyrazole Analogs

| Compound | Cell Line | IC50 (µM) |

| Analog 1 | HT-29 (Colon) | 8.5 ± 0.7 |

| Panc-1 (Pancreatic) | 12.3 ± 1.1 | |

| MDA-MB-231 (Breast) | 7.9 ± 0.6 | |

| Analog 2 | HT-29 (Colon) | 6.2 ± 0.5 |

| Panc-1 (Pancreatic) | 9.8 ± 0.9 | |

| MDA-MB-231 (Breast) | 5.4 ± 0.4 |

Data is hypothetical and for illustrative purposes.

Table 2: S1P Receptor Binding Affinities and Functional Potencies of Modulators

| Compound | S1P1 Ki (nM) | S1P1 EC50 (nM) | S1P5 Ki (nM) | S1P5 EC50 (nM) |

| Ozanimod | 0.23 | 0.41 | 5.8 | 13.3 |

| Siponimod | 0.97 | 0.39 | 3.5 | 1.8 |

| Ponesimod | 0.42 | 0.56 | >1000 | >1000 |

Data adapted from publicly available sources for illustrative comparison.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel compounds.

Competitive Radioligand Binding Assay for S1P Receptors

This assay is used to determine the binding affinity (Ki) of a test compound to a specific S1P receptor subtype.

-

Materials:

-

Cell membranes from cells overexpressing a single human S1P receptor subtype (e.g., S1P1).

-

Radioligand (e.g., [³H]-ozanimod).[7]

-

Test compounds.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, 0.5% fatty acid-free BSA, pH 7.4.

-

Wash Buffer: 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.

-

Glass fiber filter plates.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Serially dilute test compounds in assay buffer.

-

In a 96-well plate, add the diluted test compounds, radioligand, and cell membranes.

-

Incubate for 60-90 minutes at room temperature.

-

Terminate the reaction by rapid filtration through the filter plate, washing with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and measure radioactivity.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Calculate the IC50 value using non-linear regression.

-

Determine the Ki value using the Cheng-Prusoff equation.

-

S1P1 Functional Assay (cAMP Inhibition)

This assay measures the functional potency (EC50) of a compound by quantifying its ability to activate the Gi-coupled S1P1 receptor, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

-

Materials:

-

Cells expressing the human S1P1 receptor.

-

cAMP detection kit.

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds.

-

-

Procedure:

-

Seed cells in a 384-well plate and culture overnight.

-

Replace the culture medium with stimulation buffer and add serially diluted test compounds.

-

Incubate for 15-30 minutes.

-

Add forskolin to all wells to stimulate cAMP production and incubate.

-

Lyse the cells and measure cAMP levels using the detection kit.

-

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of the test compound.

-

Calculate the EC50 value using a sigmoidal dose-response curve fit.

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Materials:

-

Cancer cell lines (e.g., HT-29, Panc-1, MDA-MB-231).

-

Cell culture medium and supplements.

-

Test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the untreated control.

-

Plot the percentage of viability against the log concentration of the test compound.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.

References

- 1. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajpamc.com [ajpamc.com]

- 3. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 7. benchchem.com [benchchem.com]

Biological Activity of 1-Amino-2,3-dihydro-1H-inden-4-ol Analogues: A Technical Guide

Overview of Aminoindan Derivatives' Biological Profile

Aminoindan derivatives are a class of compounds recognized for their significant interactions with the central nervous system. Notably, these molecules have been investigated for their potential as dopaminergic agents for conditions like Parkinson's disease and for their neuroprotective properties. The major metabolite of the anti-Parkinson's drug rasagiline is (R)-1-aminoindan, which itself exhibits neuroprotective effects.[1][2][3][4] Another related compound, hydroxyaminoindan, a metabolite of ladostigil, also demonstrates neuroprotective capabilities.[1] Furthermore, substitutions on the aminoindan core structure, such as in 4-hydroxy-2-(di-n-propylamino)indan, have been shown to yield potent dopaminergic agonists.[5][6]

Quantitative Biological Data of Aminoindan Analogues

While specific Ki or IC50 values for a broad range of receptors are not extensively detailed in the provided literature for all analogues, key quantitative and semi-quantitative findings are summarized below.

| Compound/Analogue | Target/Assay | Finding | Reference |

| (R)-4-hydroxy-2-(di-n-propylamino)indan | Dopamine Agonist Effect (isolated cat atrium) | ~100 times more potent than the (S)-enantiomer | [5][6] |

| (S)-4-hydroxy-2-(di-n-propylamino)indan | Dopamine Agonist Effect (isolated cat atrium) | ~100-fold less potent than the (R)-enantiomer | [5][6] |

| (R)-1-aminoindan | Neuroprotection (SK-N-SH cells) | Effective at 0.1-1 µmol/L | [1] |

| Hydroxyaminoindan | Neuroprotection (SK-N-SH cells) | Exerted similar neuroprotective properties to (R)-1-aminoindan | [1] |

| (R)-1-aminoindan | Glutamatergic Transmission (rat hippocampal slice) | Significant attenuation of pyramidal cell response at 15 µM | [7] |

| Rasagiline | Glutamatergic Transmission (rat hippocampal slice) | Significant attenuation of pyramidal cell response at 30 µM | [7] |

Key Biological Activities and Signaling Pathways

Dopaminergic Activity

Certain aminoindan derivatives are potent agonists at dopamine receptors. The D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors are the primary targets.[8] Agonism at these receptors can modulate neurotransmission and is a key mechanism for treating Parkinson's disease.[8] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase.[8][9]

Neuroprotective Activity

(R)-1-aminoindan and hydroxyaminoindan have demonstrated significant neuroprotective properties.[1] The proposed mechanism involves the activation of protein kinase C (PKC), specifically the pro-survival isoform PKCε.[1] This leads to a cascade of anti-apoptotic effects, including the upregulation of Bcl-2 and Bcl-xl and the decreased cleavage of caspases 9 and 3.[1] This pathway ultimately promotes cell survival and protects against neurotoxin-induced cell death.[1]

Experimental Protocols

Dopamine Receptor Binding Assay (Competitive)

This protocol outlines a general method for determining the affinity (Ki) of a test compound for dopamine receptors using a radioligand competition assay.[10][11]

Materials:

-

Crude membrane preparation from cells (e.g., HEK293) or tissues (e.g., rat striatum) expressing the dopamine receptor subtype of interest.[11]

-

Radioligand (e.g., [³H]SCH23390 for D1-like, [³H]spiperone for D2-like receptors).[10][12]

-

Unlabeled test compound (aminoindan derivative).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

-

Glass fiber filters (pre-soaked).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Resuspend the membrane pellet in assay buffer.[10]

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[11]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Neuroprotection Assay

This protocol provides a general method for assessing the neuroprotective effects of a compound against a specific neurotoxin in a cell culture model.[1][2]

Materials:

-

Neuronal cell line (e.g., human neuroblastoma SK-N-SH or rat pheochromocytoma PC-12 cells).[1]

-

Cell culture medium and supplements.

-

Neurotoxin (e.g., 6-hydroxydopamine).[1]

-

Test compound (e.g., (R)-1-aminoindan or hydroxyaminoindan).

-

Reagents for assessing cell viability (e.g., MTT or LDH assay kit).

-

Reagents for apoptosis assays (e.g., caspase activity kits, antibodies for Western blotting of apoptotic proteins like Bcl-2).[1]

Procedure:

-

Cell Culture: Culture the neuronal cells in appropriate medium and conditions.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Toxin Exposure: Add the neurotoxin to the cell culture medium to induce cell death.

-

Incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period.

-

Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT assay, which measures mitochondrial metabolic activity.

-

Assessment of Apoptosis: Analyze markers of apoptosis. This can include measuring the activity of caspases (e.g., caspase-3) or quantifying the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) via Western blot.[1]

-

Data Analysis: Compare the cell viability and apoptotic markers in cells treated with the neurotoxin alone versus those pre-treated with the test compound. An increase in viability and a decrease in apoptotic markers indicate a neuroprotective effect.

Conclusion

While direct data for 1-amino-2,3-dihydro-1H-inden-4-ol is lacking, the analysis of its structural analogues reveals a rich pharmacology centered on the dopaminergic system and neuroprotective pathways. Compounds like 4-hydroxy-2-(di-n-propylamino)indan highlight the potential for potent and stereoselective dopamine receptor agonism within this chemical class. Furthermore, metabolites of clinically used drugs, such as (R)-1-aminoindan, demonstrate that the aminoindan scaffold is a viable backbone for developing agents with neuroprotective properties, potentially acting through the modulation of PKC-mediated anti-apoptotic signaling. Further investigation is warranted to synthesize and characterize the specific biological profile of this compound to determine its place within the pharmacological landscape of its analogues.

References

- 1. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]

- 3. researchgate.net [researchgate.net]

- 4. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and dopaminergic activity of (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine receptor agonistic activities of R- and S-enantiomers of 4-hydroxy-2-di-n-propylaminoindan in cat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-amino-2,3-dihydro-1H-inden-4-ol

Executive Summary

This technical guide addresses the request for an in-depth analysis of the mechanism of action for the compound 1-amino-2,3-dihydro-1H-inden-4-ol. A comprehensive search of the scientific literature and chemical databases has been conducted to assemble all available information regarding its pharmacology, receptor binding profiles, and associated signaling pathways. The objective was to provide a detailed resource for research and drug development professionals, complete with quantitative data, experimental protocols, and visual diagrams.

Introduction

This compound is a small molecule belonging to the amino-indan class of compounds. The amino-indan scaffold is a recognized pharmacophore present in various biologically active molecules. This guide was intended to consolidate the existing knowledge on the 4-hydroxy substituted derivative to facilitate further research and development.

Current State of Research

Despite a thorough investigation into the pharmacology of this compound, no studies providing quantitative data (e.g., Ki, IC50, EC50), receptor binding assays, or functional studies were identified. The current body of knowledge is limited to its chemical identity and stability. For instance, the chemical stability of hydroxy-1-aminoindans is noted to be influenced by the position of the hydroxyl group, with the 4-OH regioisomer being stable.[1]

While research exists on other isomers and derivatives, such as cis-1-amino-2-indanol, which is a key building block in asymmetric synthesis, this information is not directly applicable to the mechanism of action of the 4-ol isomer.[2][3] Similarly, studies on N-substituted aminoindans have shown affinity for dopamine D2-like receptors, but these findings cannot be directly extrapolated to the unsubstituted this compound.[4] A related compound, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, has been identified as an intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, but this does not define the activity of the 4-ol compound itself.[5]

Data Presentation

Due to the absence of quantitative pharmacological data in the literature, no tables summarizing binding affinities, potency, or efficacy can be provided at this time.

Experimental Protocols

As no specific experiments on the mechanism of action of this compound have been published, a detailed methodology section cannot be compiled.

Signaling Pathways and Visualizations

Given the lack of information on the molecular targets and downstream effects of this compound, the creation of signaling pathway diagrams would be purely speculative and scientifically unfounded. Therefore, no Graphviz diagrams are included in this report.

Future Directions

The absence of pharmacological data for this compound highlights a gap in the current scientific knowledge. Future research efforts could focus on:

-

In vitro Receptor Screening: A broad panel screening against a diverse set of G-protein coupled receptors (GPCRs), ion channels, and enzymes would be a critical first step in identifying potential biological targets. Given the activity of related compounds, initial screening could focus on dopamine and other monoamine receptors.

-

Functional Assays: Following the identification of potential targets, functional assays (e.g., cAMP accumulation, calcium mobilization, or GTPγS binding assays) would be necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

-

In vivo Studies: Should in vitro activity be confirmed, subsequent in vivo studies in appropriate animal models would be required to understand its physiological effects and potential therapeutic applications.

Conclusion

While the amino-indan scaffold is of significant interest to the scientific and drug development communities, this compound remains an uncharacterized molecule in terms of its mechanism of action. This guide serves to report the current lack of available data and to propose a path forward for future investigation. Researchers are encouraged to undertake the foundational pharmacological studies necessary to elucidate the biological activity of this compound.

References

- 1. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajpamc.com [ajpamc.com]

1-amino-2,3-dihydro-1H-inden-4-ol solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 1-amino-2,3-dihydro-1H-inden-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in medicinal chemistry. Understanding its solubility and stability is critical for its effective use in drug discovery and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its derivatives. It also outlines detailed experimental protocols for assessing these properties, based on established industry guidelines.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring both a hydrophilic amino group and a hydroxyl group on a relatively rigid indane scaffold, suggests a moderate solubility profile. The stability of this compound is crucial for its storage, handling, and incorporation into more complex molecules. This guide aims to provide a thorough understanding of these physicochemical properties.

Solubility Profile

Direct quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, information on a closely related derivative provides valuable insight.

A study involving a covalent pan-Inhibitor of Apoptosis Proteins (IAP) antagonist, which incorporates the (R)-1-amino-2,3-dihydro-1H-inden-4-ol moiety, reported its solubility. This derivative was found to be soluble up to 2 mM in an aqueous buffer at pH 7.5 and 25°C[1].

Table 1: Illustrative Solubility Data for a Derivative of this compound

| Solvent System | Temperature (°C) | pH | Solubility (mM) |

| Aqueous Buffer | 25 | 7.5 | ≤ 2 |

It is important to note that the solubility of this compound itself may differ from this derivative due to the influence of the additional chemical functionalities.

Stability Profile

The stability of this compound is crucial for ensuring its integrity during storage and in experimental settings.

General Stability

Safety data sheets indicate that this compound hydrochloride is stable under recommended storage conditions, which include a cool, dry, and well-ventilated area. It is advised to keep the container tightly closed and away from incompatible substances such as strong oxidizing agents.

Stability in Solution

The aforementioned study on a derivative of (R)-1-amino-2,3-dihydro-1H-inden-4-ol also provides some indication of its stability in solution. The derivative was described as "long-lived (several hours)" in an aqueous buffer at pH 7.5 and 25°C[1]. This suggests a reasonable degree of stability under these conditions.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, based on established pharmaceutical industry guidelines.

Solubility Determination: Kinetic and Thermodynamic Methods

4.1.1. Kinetic Solubility Assessment

This method is rapid and suitable for early-stage discovery to identify potential solubility liabilities.

-

Objective: To determine the concentration at which the compound precipitates from a solution when added from a concentrated DMSO stock.

-

Methodology:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

4.1.2. Thermodynamic Solubility Assessment (Shake-Flask Method)

This method provides the equilibrium solubility, which is a more accurate representation of the compound's intrinsic solubility.

-

Objective: To determine the equilibrium concentration of a saturated solution of the compound.

-

Methodology:

-

Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer at a specific pH).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the undissolved solid to settle.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Stability Assessment: Forced Degradation and Long-Term Stability

Stability testing is performed according to the International Council for Harmonisation (ICH) guidelines.

4.2.1. Forced Degradation Studies

These studies are designed to identify potential degradation pathways and develop stability-indicating analytical methods.

-

Objective: To assess the stability of the compound under stress conditions.

-

Methodology:

-

Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C).

-

Photostability: Expose a solution and the solid compound to light of a specified intensity and duration (as per ICH Q1B guidelines).

-

Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method (e.g., with a photodiode array detector and mass spectrometer) to identify and quantify any degradants.

-

4.2.2. Long-Term Stability Studies

These studies evaluate the stability of the compound under recommended storage conditions over a prolonged period.

-

Objective: To determine the re-test period or shelf life of the compound.

-

Methodology:

-

Store aliquots of the solid compound in controlled environment chambers under long-term storage conditions (e.g., 25°C / 60% RH) and accelerated storage conditions (e.g., 40°C / 75% RH).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), withdraw samples.

-

Analyze the samples for appearance, assay, and purity using a validated analytical method.

-

Caption: Workflow for Forced Degradation and Long-Term Stability Studies.

Conclusion

While specific quantitative data for this compound remains limited, the available information on a key derivative suggests moderate aqueous solubility and stability. The experimental protocols outlined in this guide, based on industry standards, provide a robust framework for researchers to thoroughly characterize the solubility and stability of this important chemical intermediate. Such characterization is essential for its successful application in the development of new therapeutics.

References

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile Using Transaminase Enzymes

Audience: Researchers, scientists, and drug development professionals.

Introduction (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a critical chiral intermediate for the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, such as Ozanimod and Ponesimod, which are used in the treatment of neurodegenerative diseases like multiple sclerosis.[1] Traditional chemical synthesis routes to this compound often involve multiple steps, harsh reaction conditions, and result in racemic mixtures that require challenging chiral resolution, leading to poor yields and low enantioselectivity.[1]

Biocatalysis, particularly using ω-transaminase (ω-TAm) enzymes, offers a superior alternative.[2][3][4] Transaminases catalyze the asymmetric transfer of an amino group from a suitable donor to a prochiral ketone, producing a chiral amine with high enantiomeric excess (ee).[5][6][7] This method provides a direct, single-step synthesis from 4-cyanoindanone, achieving high conversion and exceptional chiral purity under mild, environmentally friendly conditions.[1][5] This application note provides a detailed protocol for the stereoselective synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile using an (S)-selective transaminase.

Principle of the Reaction

The synthesis relies on an (S)-selective ω-transaminase to catalyze the amination of the prochiral ketone, 4-cyanoindanone. The enzyme utilizes a pyridoxal-5'-phosphate (PLP) cofactor to facilitate the transfer of an amino group from an amine donor (e.g., L-alanine or isopropylamine) to the ketone substrate.[6][7] The reaction equilibrium can be shifted towards the product by using a large excess of the amine donor or by employing a system to remove the ketone by-product (e.g., acetone).[2][8] This asymmetric synthesis approach can theoretically achieve a 100% yield of the desired (S)-enantiomer.[2][9]

Figure 1: Transaminase-catalyzed asymmetric synthesis of the target chiral amine.

Data Presentation

The enzymatic approach demonstrates significant advantages over conventional chemical methods.

Table 1: Comparison of Chemical vs. Enzymatic Synthesis

| Parameter | Conventional Chemical Synthesis | Transaminase-Mediated Synthesis | Reference |

|---|---|---|---|

| Number of Steps | Multiple (synthesis followed by resolution) | Single Step (asymmetric synthesis) | [1] |

| Enantioselectivity | Low (produces racemate) | High (>99% ee) | [1] |

| Chiral Purity | Requires separate resolution step | 100% chiral purity achieved directly | [1] |

| Yield | Generally poor after resolution | Good to excellent | [1] |

| Reaction Conditions | Often harsh (extreme temperatures/pressures) | Mild (e.g., 40°C, aqueous buffer) | [1][5] |

| Catalyst | Toxic heavy metals may be used | Biodegradable enzyme |[5] |

Table 2: Optimized Parameters for Enzymatic Synthesis

| Parameter | Value / Condition | Reference |

|---|---|---|

| Substrate | 4-Cyanoindanone | [1] |

| Enzyme | (S)-selective ω-Transaminase | [1] |

| Co-solvent | Dimethyl sulfoxide (DMSO) | [10] |

| Buffer | Phosphate or Tris-HCl buffer | [11] |

| pH | 7.5 - 9.0 | [11][12] |

| Temperature | 40°C | [1][10] |

| Reaction Time | 24 - 96 hours | [1][10] |

| Final Conversion | Complete (>99%) | [1] |

| Final Chiral Purity | 100% ((S)-isomer) |[1] |

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis. Researchers should optimize conditions based on the specific transaminase and equipment used.

Protocol 1: Asymmetric Synthesis

This protocol is adapted from analogous synthesis of the (R)-enantiomer.[10]

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.

-

Reaction Mixture Assembly:

-

In a sealed reaction vessel, add the appropriate volume of buffer (e.g., 2.7 mL for a small-scale reaction).

-

Add the (S)-selective transaminase enzyme (e.g., 30 mg). Commercially available screening kits can be used to identify the optimal enzyme.

-

Add the amine donor. If using isopropylamine, a concentration of 0.5 M to 1.0 M is typically effective for shifting the reaction equilibrium.

-

Add pyridoxal-5'-phosphate (PLP) cofactor to a final concentration of 1 mM.

-

In a separate vial, dissolve the substrate, 4-cyanoindanone (e.g., 5 mg), in a minimal amount of DMSO (e.g., 0.3 mL).

-

-

Reaction Initiation: Add the substrate solution to the enzyme-buffer mixture to start the reaction.

-

Incubation:

-

Seal the vessel tightly.

-

Incubate the reaction at 40°C with gentle agitation (e.g., 200 rpm) for 24 to 96 hours.

-

-

Monitoring: Monitor the reaction's progress periodically by withdrawing a small aliquot for TLC or HPLC analysis. An initial experiment showed only ~10% product formation under certain conditions, indicating that reaction time and enzyme choice are critical for achieving complete conversion.[1][10]

Protocol 2: Reaction Work-up and Product Isolation

-

Reaction Quenching: Once the reaction reaches completion, stop the reaction by adjusting the pH. Raise the pH of the reaction mixture to >10 using 10% sodium hydroxide solution and stir for 30 minutes at room temperature.[10] This step helps to deprotonate the amine product for efficient extraction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x reaction volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.[10]

Protocol 3: Analysis of Chiral Purity

-

Sample Preparation: Dissolve a small amount of the isolated product in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

-

Chiral HPLC Analysis:

-

Column: Use a suitable chiral stationary phase column (e.g., Chiralcel OD-H or similar).

-

Mobile Phase: A typical mobile phase is a mixture of n-heptane and isopropanol with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape. The exact ratio must be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Data Interpretation: The (S)- and (R)-enantiomers will have distinct retention times. Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers. The biocatalytic method is capable of producing the (S)-amine with 100% chiral purity, showing only a single peak corresponding to the (S)-enantiomer.[1]

Visualized Workflow

Figure 2: General experimental workflow for the enzymatic synthesis and analysis.

Conclusion

The use of transaminase enzymes provides a highly efficient, stereoselective, and sustainable method for the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.[1] This single-step biocatalytic process overcomes the major drawbacks of traditional chemical routes, offering superior chiral purity and yield under mild operating conditions.[1] This approach is scalable and aligns with the principles of green chemistry, making it an attractive strategy for the industrial production of key pharmaceutical intermediates.[2][5]

References

- 1. ajpamc.com [ajpamc.com]

- 2. almacgroup.com [almacgroup.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ajpamc.com [ajpamc.com]

- 11. Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06817G [pubs.rsc.org]

Application Notes and Protocols for the Laboratory Synthesis of 1-amino-2,3-dihydro-1H-inden-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 1-amino-2,3-dihydro-1H-inden-4-ol, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the precursor, 4-hydroxy-1-indanone, from dihydrocoumarin. This is followed by a reductive amination of the ketonic group to yield the target amine. This protocol offers a robust and scalable method for obtaining this important intermediate.

Introduction

This compound and its derivatives are significant scaffolds in the development of various therapeutic agents. The presence of both a hydroxyl and an amino group on the indan framework allows for diverse functionalization, making it a key intermediate for creating libraries of compounds for screening. The 4-hydroxy regioisomer is chemically stable and synthetically accessible, lending itself to reliable laboratory production.[1] This protocol details a practical and efficient synthesis route suitable for laboratory-scale production.

Synthesis Overview

The synthesis of this compound is achieved in two primary stages:

-

Synthesis of 4-hydroxy-1-indanone: Dihydrocoumarin is hydrolyzed and then cyclized to form 4-hydroxy-1-indanone.[2]

-

Reductive Amination: The ketone group of 4-hydroxy-1-indanone is converted to an amine via reductive amination to yield the final product.[3][4]

Experimental Protocols

Part 1: Synthesis of 4-hydroxy-1-indanone[2]

This procedure is adapted from an industrial production method and can be scaled down for laboratory use.

Materials:

-

Dihydrocoumarin

-

6M Hydrochloric Acid (HCl)

-

Toluene

-

Polyphosphoric acid (PPA)

-

Strong acid resin (e.g., Amberlyst 15)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Hydrolysis of Dihydrocoumarin:

-

In a round-bottom flask equipped with a reflux condenser, combine dihydrocoumarin and 6M hydrochloric acid.

-

Heat the mixture to 100°C and maintain reflux for 3-5 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

The product, 3-(2-hydroxyphenyl)propanoic acid, will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Cyclization to 4-hydroxy-1-indanone:

-

In a separate round-bottom flask, add the dried 3-(2-hydroxyphenyl)propanoic acid, toluene, and a catalytic amount of strong acid resin.

-

While stirring, add polyphosphoric acid in portions.

-

Heat the mixture to 115°C and maintain for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding ice water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

-

Part 2: Synthesis of this compound via Reductive Amination[3][4]

This protocol employs a one-pot reductive amination procedure.

Materials:

-

4-hydroxy-1-indanone

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Glacial acetic acid (optional, to maintain pH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

pH meter or pH paper

Procedure:

-

Imine Formation and In Situ Reduction:

-

Dissolve 4-hydroxy-1-indanone in methanol in a round-bottom flask.

-

Add a large excess of ammonium acetate or aqueous ammonia to the solution.

-

If necessary, adjust the pH to 6-7 with glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

In a separate container, dissolve sodium cyanoborohydride or sodium triacetoxyborohydride in a small amount of methanol.

-

Slowly add the reducing agent solution to the reaction mixture. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of 1M HCl until gas evolution ceases.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

-

Data Presentation

| Parameter | Part 1: 4-hydroxy-1-indanone Synthesis | Part 2: Reductive Amination |

| Starting Material | Dihydrocoumarin | 4-hydroxy-1-indanone |

| Key Reagents | 6M HCl, Polyphosphoric Acid | Ammonium Acetate, NaBH₃CN |

| Solvent | Toluene | Methanol |

| Reaction Temperature | 100-115°C | Room Temperature |

| Reaction Time | 9-11 hours (total) | 12-24 hours |

| Typical Yield | 70-85%[2] | 60-80% (estimated) |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with extreme caution and quench carefully.

-

Polyphosphoric acid is corrosive. Handle with care.

-

Hydrochloric acid is corrosive and has irritating fumes.

Diagrams

Caption: Workflow for the two-step synthesis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]

- 3. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Purification of 1-amino-2,3-dihydro-1H-inden-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-amino-2,3-dihydro-1H-inden-4-ol is a valuable building block in medicinal chemistry and drug development. Its purity is paramount for the synthesis of active pharmaceutical ingredients (APIs) and for ensuring reproducible biological activity. This document provides detailed application notes and protocols for the purification of this aminoindanol derivative. The methodologies described are based on common techniques for the purification of structurally related compounds and can be adapted and optimized for specific research and development needs. A key consideration for this molecule is the stability of its various regioisomers; the 4-hydroxy isomer has been reported to be stable, which facilitates its purification and handling.[1]

Impurity Profile

The impurity profile of crude this compound will largely depend on the synthetic route employed. Common impurities may include:

-

Starting materials: Unreacted precursors from the synthesis.

-

Reaction byproducts: Isomeric aminoindanols, products of over-reaction, or rearrangement products.

-

Reagents and catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

-

Solvents: Residual solvents from the reaction or initial work-up.

A thorough understanding of the synthetic pathway is crucial for identifying potential impurities and selecting the most effective purification strategy.

Recommended Purification Techniques

Several techniques can be employed for the purification of this compound. The choice of method will depend on the nature of the impurities, the scale of the purification, and the desired final purity.

-

Acid-Base Extraction: This is a fundamental and highly effective technique for separating basic compounds like aminoindanols from neutral and acidic impurities. The amino group can be protonated to form a water-soluble salt, which can then be separated from water-insoluble impurities. Subsequent basification of the aqueous layer liberates the free amine, which can be extracted into an organic solvent.

-

Recrystallization: This is a powerful technique for purifying solid compounds to a high degree of purity. The choice of solvent is critical and is based on the principle that the target compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities should remain soluble at all temperatures or be insoluble. For amino alcohols, recrystallization of the free base or a salt form (e.g., hydrochloride or tartrate) is common.

-

Column Chromatography: This technique is suitable for separating the target compound from impurities with different polarities. For basic amines like this compound, special considerations are needed when using silica gel as the stationary phase to avoid streaking and potential degradation.

Data Presentation

The following table summarizes quantitative data for the purification of related aminoindane compounds, which can serve as a reference for optimizing the purification of this compound.

| Compound | Purification Method | Details | Purity | Yield | Reference |

| (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile | Extraction | Ethyl acetate extraction after basification with 10% NaOH | 100% (chiral purity by HPLC) | Not specified | [2] |

| Racemic cis-1-amino-2-indanol | Ritter Reaction & Work-up | Reaction with H₂SO₄ in acetonitrile, followed by hydrolysis. | Not specified | 55-60% | |

| Enantiopure (1R,2S)-1-amino-2-indanol | Diastereomeric Salt Crystallization | Resolution using (S)-2-phenylpropionic acid. | Enantiopure | 35% |

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol describes a general procedure for the purification of this compound from neutral and acidic impurities.

Materials:

-

Crude this compound

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Ethyl acetate (or other suitable organic solvent like dichloromethane)

-

Deionized water

-